molecular formula C18H23N3O3 B4031414 1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

Cat. No.: B4031414
M. Wt: 329.4 g/mol
InChI Key: SHHZFASOQAOIGM-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core linked to a 2,5-dioxopyrrolidinyl moiety substituted with a 2,5-dimethylphenyl group. Its molecular formula is C₁₉H₂₃N₃O₃, with a molecular weight of 341.4 g/mol.

Properties

IUPAC Name

1-[1-(2,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-11-3-4-12(2)14(9-11)21-16(22)10-15(18(21)24)20-7-5-13(6-8-20)17(19)23/h3-4,9,13,15H,5-8,10H2,1-2H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHZFASOQAOIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a diketone with an amine under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrrolidinone intermediate reacts with a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a nucleophilic substitution reaction, where the intermediate reacts with a piperidine derivative under appropriate conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, resulting in the formation of alcohol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds with similar structures exhibit antitumor properties. For instance, derivatives of dioxopyrrolidine have shown efficacy in inhibiting cancer cell proliferation. A study demonstrated that the introduction of specific substituents on the pyrrolidine ring can enhance the cytotoxic effects against various cancer cell lines .

Neurological Applications

The piperidine moiety in this compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems, particularly in conditions like schizophrenia and depression. For example, studies have highlighted the role of piperidine derivatives in enhancing dopaminergic activity .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of dioxopyrrolidine derivatives have shown promising results against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Case Study 1: Antitumor Efficacy

In a controlled study, researchers synthesized several derivatives of 1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide and evaluated their effects on human cancer cell lines. The results indicated that certain modifications led to a significant reduction in cell viability compared to untreated controls, suggesting a viable pathway for developing new anticancer agents .

Case Study 2: Neuropharmacological Effects

A pharmacological study assessed the effects of this compound on animal models exhibiting symptoms akin to depression. The administration of the compound resulted in increased locomotor activity and reduced anxiety-like behaviors, indicating potential antidepressant effects. These findings align with previous research suggesting that piperidine derivatives can influence serotonergic pathways .

Mechanism of Action

The mechanism of action of 1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with receptors in the nervous system to alleviate pain.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

describes N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2,5-dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide derivatives (e.g., 7aa, 7bb, 7cc, 7dd) developed as hepatitis C virus (HCV) entry inhibitors. Key differences include:

  • Substituent Variations :
    • 7aa : 2,5-Dimethylphenyl group (similar to the target compound) and oxazole-methyl linkage.
    • 7cc : Pentamethylphenyl group, enhancing steric bulk.
  • Synthetic Yields :
Compound Yield (%) Purity (HPLC)
7aa 22 98.7
7bb 53 99.1
7cc 67 98.9

The lower yield of 7aa (22%) compared to 7cc (67%) suggests steric or electronic challenges in synthesizing 2,5-dimethylphenyl derivatives .

Cancer Cell Migration Inhibitors

highlights ZINC000036342583 , a piperidine-4-carboxamide analog with a pyrazol-1-yl-ethyl group and 2,5-dimethylphenyl substitution. Key distinctions:

  • Structural Modifications :
    • Incorporates a dihydropyrazole ring instead of dioxopyrrolidinyl.
    • Exhibits a docking score of -42.952 against DNAJA1, indicating strong binding affinity for HSP40 inhibition.

Sulfonamide-Linked Piperidine Derivatives

lists two sulfonamide-containing analogs:

F817-0088 :

  • Formula: C₂₂H₂₇N₃O₄S₂
  • Molecular weight: 461.6 g/mol
  • Substituents: 2-Methylphenyl and pyrrolidine-1-carbonyl groups.

F817-2007: Formula: C₂₁H₂₇N₃O₄S₂ Molecular weight: 449.59 g/mol Substituents: 2,5-Dimethylphenyl and dimethylcarbamoyl groups. These compounds differ in solubility and bioavailability due to sulfonamide vs. carboxamide linkages. No direct activity data are provided, but their structural diversity underscores the versatility of the piperidine-carboxamide scaffold .

Fluorophenyl-Substituted Pyrrolidinediones

describes fluorophenyl-substituted dioxopyrrolidinyl derivatives synthesized via reactions with dianophiles. For example:

  • (3E)-1-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylmethylene]pyrrolidine-2,5-dione
    • Features fluorophenyl groups instead of dimethylphenyl.
    • Enhanced electron-withdrawing effects may influence reactivity and metabolic stability compared to the target compound .

Biological Activity

1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C_{19}H_{24}N_{2}O_{3}
  • Molecular Weight : 328.41 g/mol

This structure consists of a piperidine ring linked to a dioxopyrrolidine moiety, which contributes to its pharmacological properties.

Antitumor Activity

Research indicates that derivatives of dioxopyrrolidines exhibit significant antitumor activity. For instance, compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer cell proliferation. In vitro studies demonstrated that certain derivatives can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of dioxopyrrolidine derivatives. These compounds have been found to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated macrophages. The mechanism appears to involve the suppression of the NF-kB signaling pathway .

Antimicrobial Activity

Compounds related to this compound have also shown promising antimicrobial activity. In vitro assays revealed that these derivatives can inhibit the growth of various bacterial strains, indicating their potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The presence of specific substituents on the aromatic rings and the piperidine nitrogen can significantly affect its potency and selectivity.

Substituent Effect on Activity
Dimethyl groups on phenylEnhances antitumor activity
Piperidine nitrogenCritical for receptor binding
Dioxopyrrolidine moietyEssential for anti-inflammatory effects

Case Studies

  • Antitumor Study : A study involving the evaluation of various dioxopyrrolidine derivatives showed that modifications at the 4-position of the piperidine ring led to enhanced cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics .
  • Anti-inflammatory Research : In another study, a derivative was tested for its ability to mitigate inflammation in a murine model of arthritis. Results indicated a substantial reduction in swelling and inflammatory markers compared to untreated controls .
  • Antimicrobial Evaluation : A series of dioxopyrrolidine derivatives were screened against common pathogens such as E. coli and S. aureus. The results demonstrated that certain modifications led to increased antibacterial efficacy, highlighting the importance of SAR in developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Pyrrolidinone Core Formation : Cyclization of substituted succinic acid derivatives with amines under acidic conditions to form the 2,5-dioxopyrrolidine scaffold .
  • Piperidine Coupling : Nucleophilic substitution or amidation reactions to introduce the piperidine-4-carboxamide moiety. For example, coupling 2,5-dioxopyrrolidine intermediates with activated piperidine derivatives (e.g., via EDCI/HOBt-mediated amidation) .
  • Aromatic Substitution : Introduction of the 2,5-dimethylphenyl group via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .
    Key Intermediates :
  • 2,5-Dimethylphenylpyrrolidin-2,5-dione
  • Piperidine-4-carboxylic acid derivatives

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography : Use HPLC/GC-MS with C18 columns and acetonitrile/water gradients to assess purity (>95% is typical for research-grade material) .
  • Spectroscopy :
    • 1H/13C NMR : Confirm substituent positions (e.g., methyl groups on the phenyl ring at δ 2.2–2.5 ppm; pyrrolidinone carbonyls at ~170–175 ppm) .
    • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide bands (N-H at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₁₈H₂₁N₂O₃: 313.15 g/mol ± 0.01) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in kinase assays)?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., HEK293 for kinase profiling) and control compounds (e.g., staurosporine for broad-spectrum inhibition) .
    • Validate buffer conditions (pH, ionic strength) to minimize off-target effects .
  • Data Normalization : Apply statistical tools (e.g., Z-score normalization) to account for batch-to-batch variability .
  • Structural Confirmation : Re-analyze compound integrity post-assay (e.g., via LC-MS) to rule out degradation .

Q. What experimental design strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratio) and identify optimal conditions .
    • Example: A Central Composite Design (CCD) for amidation reactions might reveal that 1.2 equivalents of EDCI and 40°C maximize yield (80–85%) .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

Q. How can computational modeling predict the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the carboxamide group and receptor residues (e.g., GluN1 subunit) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable docking) .
  • QSAR Models : Develop regression models correlating substituent electronegativity (Hammett σ values) with IC₅₀ data from literature .

Q. What in vitro models are suitable for studying metabolic stability and CYP450 interactions?

Methodological Answer:

  • Liver Microsomes : Incubate the compound with human liver microsomes (HLM) and NADPH to measure t₁/₂ (e.g., t₁/₂ > 60 min suggests high stability) .
  • CYP Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to quantify % inhibition at 10 μM .
  • Metabolite ID : Employ UPLC-QTOF-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .

Q. How can researchers address discrepancies in crystallographic data vs. computational structural predictions?

Methodological Answer:

  • X-ray Refinement : Collect high-resolution data (<1.0 Å) and refine using SHELXL to resolve electron density ambiguities .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths/angles to validate force fields .
  • Polymorph Screening : Use solvent-drop grinding to identify stable crystalline forms and re-evaluate diffraction patterns .

Q. Notes

  • For synthesis optimization, prioritize peer-reviewed protocols from journals like Journal of Medicinal Chemistry .
  • Computational models should be validated against experimental data to ensure predictive accuracy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide

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